4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
Overview
Description
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid is an organic compound with the molecular formula C17H11ClN2O2S This compound is characterized by the presence of a pyrimidine ring substituted with a phenyl group and a carboxylic acid group, as well as a chlorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Attachment of the Chlorophenylsulfanyl Group: The chlorophenylsulfanyl group is introduced through a nucleophilic substitution reaction, where a chlorophenylthiol reacts with the pyrimidine derivative.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorophenylsulfanyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
- 4-[(4-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
- 4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
Uniqueness
4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid is unique due to the presence of the chlorophenylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-phenylpyrimidine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S/c18-12-6-8-13(9-7-12)23-16-14(17(21)22)10-19-15(20-16)11-4-2-1-3-5-11/h1-10H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLVRQWGIVGGDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=C(C=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182743 | |
Record name | 4-[(4-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477854-49-2 | |
Record name | 4-[(4-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477854-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Chlorophenyl)thio]-2-phenyl-5-pyrimidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501182743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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